molecular formula C11H9ClN4O3 B034341 Spiro-cimqat CAS No. 107583-21-1

Spiro-cimqat

Cat. No. B034341
M. Wt: 280.67 g/mol
InChI Key: QBRYBUXHTFUNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro-cimqat is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic quinazoline derivative that has been synthesized through various methods. In

Scientific Research Applications

Spiro-cimqat has been found to have potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that Spiro-cimqat has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.

Mechanism Of Action

The mechanism of action of Spiro-cimqat is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the growth of cancer cells by interfering with the cell cycle and inducing cell cycle arrest.

Biochemical And Physiological Effects

Spiro-cimqat has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of Spiro-cimqat for lab experiments is its high potency. It can be used in small concentrations to achieve significant results. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Spiro-cimqat. One of the most promising areas of research is in the development of Spiro-cimqat-based drugs for cancer treatment. Another area of research is in the identification of new targets for Spiro-cimqat in different diseases. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of Spiro-cimqat to better understand its potential applications.
Conclusion:
Spiro-cimqat is a promising chemical compound that has potential applications in various fields of scientific research. Its potent anti-cancer properties, anti-inflammatory effects, and ability to inhibit enzyme activity make it a valuable tool for researchers. Further studies are needed to fully understand the mechanism of action and potential applications of Spiro-cimqat.

Synthesis Methods

Spiro-cimqat can be synthesized through various methods, including the reaction of 2-aminobenzonitrile with 2-cyano-3-(dimethylamino)acrylate in the presence of a base. Another method involves the reaction of 2-aminobenzamide with ethyl 2-cyano-3-(dimethylamino)acrylate in the presence of a base. These methods have been proven to be efficient in producing Spiro-cimqat in high yields.

properties

CAS RN

107583-21-1

Product Name

Spiro-cimqat

Molecular Formula

C11H9ClN4O3

Molecular Weight

280.67 g/mol

IUPAC Name

(4R)-6-chloro-3-methylspiro[1H-quinazoline-4,5'-imidazolidine]-2,2',4'-trione

InChI

InChI=1S/C11H9ClN4O3/c1-16-10(19)13-7-3-2-5(12)4-6(7)11(16)8(17)14-9(18)15-11/h2-4H,1H3,(H,13,19)(H2,14,15,17,18)/t11-/m1/s1

InChI Key

QBRYBUXHTFUNRQ-UHFFFAOYSA-N

Isomeric SMILES

CN1C(=O)NC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)Cl

SMILES

CN1C(=O)NC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)Cl

Canonical SMILES

CN1C(=O)NC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)Cl

synonyms

6'-chloro-3'-methylspiro(imidazolidine-4,4'(1'H)-quinazoline)-2,2',5(3'H)-trione
spiro-CIMQAT

Origin of Product

United States

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